3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
CAS No.:
Cat. No.: VC18504873
Molecular Formula: C17H16N2O4S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O4S |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 3-[(2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid |
| Standard InChI | InChI=1S/C17H16N2O4S/c1-10-11(16(21)22)7-5-8-13(10)18-17(24)19-15(20)12-6-3-4-9-14(12)23-2/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,24) |
| Standard InChI Key | RLBZJRHWXHBXSR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2OC)C(=O)O |
Introduction
3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is a complex organic compound featuring multiple functional groups, including a carboxylic acid, carbamothioyl, and methoxyphenyl derivatives. This compound has a molecular weight of approximately 344.4 g/mol, as computed by PubChem . The presence of these functional groups contributes to its chemical reactivity and potential biological activity.
Synthesis and Preparation
The synthesis of 3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid typically involves multi-step organic reactions. These may include the formation of the carbamothioyl group through the reaction of a suitable amine with a carbamothioylating agent, followed by the introduction of the methoxyphenyl group. Detailed synthesis protocols are not widely documented in the literature, suggesting a need for further research in this area.
Related Compounds and Comparisons
Several compounds share structural similarities with 3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid, highlighting its unique combination of functional groups.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Butyl 4-[[2,2,2-Trichloro-1-[(4-Methoxybenzoyl)amino]ethyl]amino]benzoate | Similar trichloroethyl and methoxyphenyl groups; used in medicinal chemistry. | |
| 4-(3-{2-[{[(2-Methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid | Contains methoxy and carbonyl functionalities; studied for biological activity. |
Future Research Directions
Further research is needed to fully explore the biological activity and potential applications of 3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid. This could involve detailed studies on its mechanism of action, pharmacokinetics, and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume